molecular formula C10H9BrN2O6 B567510 Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate CAS No. 1245563-09-0

Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate

Cat. No. B567510
M. Wt: 333.094
InChI Key: HIDYAPIMWAPXGK-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate is a chemical compound with the molecular formula C10H9BrN2O6 . It has a molecular weight of 333.09 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 406.2±40.0 °C and a predicted density of 1.659±0.06 g/cm3 . The storage temperature should be 2-8°C in a sealed and dry environment .

Scientific Research Applications

  • Organic Synthesis

    • This compound is used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and experimental conditions.
  • Drug Discovery

    • It is also used in drug discovery. Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. Once a compound has shown its value in these tests, it will begin the process of drug development prior to clinical trials.
  • Material Science

    • In material science, this compound can be used to create new materials with desired properties. Material science involves the discovery and design of new materials. Research in material science is often motivated by the need to have better materials to advance technology.
  • Biochemical Reagent

    • 2-Amino-5-bromo-3-nitropyridine, a related compound, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

“Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate” is a versatile compound used in various scientific research fields . Here are some additional applications:

  • Organic Synthesis

    • This compound is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and experimental conditions.
  • Drug Discovery

    • It is also used in drug discovery . Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. Once a compound has shown its value in these tests, it will begin the process of drug development prior to clinical trials.
  • Material Science

    • In material science, this compound can be used to create new materials with desired properties . Material science involves the discovery and design of new materials. Research in material science is often motivated by the need to have better materials to advance technology.
  • Biochemical Reagent

    • 2-Amino-5-bromo-3-nitropyridine, a related compound, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

dimethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDYAPIMWAPXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682461
Record name Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate

CAS RN

1245563-09-0
Record name 1,3-Dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to procedure G using 5-bromo-2-chloro-3-nitropyridine (25 g, 105 mmol) and potassium carbonate (44 g, 316 mmol), dimethyl malonate (18 mL, 158 mmol) in DMF (105 mL, 105 mmol). After purification dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate was obtained as a dark liquid. Mass Spectrum (ESI) m/e=333 [(M+1) (79Br)] and 335 [(M+1) (81Br)].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Name
Quantity
105 mL
Type
reactant
Reaction Step Four

Citations

For This Compound
1
Citations
F Gonzalez-Lopez de Turiso, Y Shin… - Journal of Medicinal …, 2012 - ACS Publications
Structure-based rational design led to the synthesis of a novel series of potent PI3K inhibitors. The optimized pyrrolopyridine analogue 63 was a potent and selective PI3Kβ/δ dual …
Number of citations: 50 pubs.acs.org

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